molecular formula C50H34N4 B13656326 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

Cat. No.: B13656326
M. Wt: 690.8 g/mol
InChI Key: SUPTZFQRIMPHSR-UHFFFAOYSA-N
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Description

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is an organic compound known for its unique structure and properties It consists of a central pyridine ring substituted with multiple pyridinylphenyl groups, making it a highly conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine exerts its effects is largely based on its electronic structure. The conjugated system allows for efficient charge transport and interaction with light, making it effective in electronic and photonic applications. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes that exhibit unique catalytic and electronic properties[6][6].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is unique due to its highly conjugated system and the specific arrangement of pyridinylphenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transport and light interaction.

Properties

Molecular Formula

C50H34N4

Molecular Weight

690.8 g/mol

IUPAC Name

4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

InChI

InChI=1S/C50H34N4/c1-9-43(10-2-35(1)39-17-25-51-26-18-39)47-33-49(45-13-5-37(6-14-45)41-21-29-53-30-22-41)50(46-15-7-38(8-16-46)42-23-31-54-32-24-42)34-48(47)44-11-3-36(4-12-44)40-19-27-52-28-20-40/h1-34H

InChI Key

SUPTZFQRIMPHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=C(C=C3C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7)C8=CC=C(C=C8)C9=CC=NC=C9

Origin of Product

United States

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